![molecular formula C15H14N4O2S B2632465 6-methyl-N-[3-(methylthio)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 2108354-89-6](/img/structure/B2632465.png)
6-methyl-N-[3-(methylthio)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrazolo[1,5-a]pyrazine derivative, which is a type of nitrogen-containing heterocycle. Heterocycles are commonly found in a wide range of products, including pharmaceuticals, dyes, and polymers .
Molecular Structure Analysis
The compound contains a pyrazolo[1,5-a]pyrazine core, which is a bicyclic structure containing two nitrogen atoms. It also has a carboxamide group, a methylthio group, and a methyl group attached to the core .Scientific Research Applications
Cytotoxicity and Anticancer Applications
The compound 6-methyl-N-[3-(methylthio)phenyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide and its derivatives have been explored for their cytotoxicity and potential anticancer applications. Studies have synthesized and characterized various derivatives, assessing their in vitro cytotoxic activity against specific cell lines such as Ehrlich Ascites Carcinoma (EAC) cells. For instance, the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives demonstrated notable cytotoxicity against EAC cells, indicating potential for anticancer treatment (Hassan, Hafez, & Osman, 2014). Similarly, the synthesis and anticancer activity assessment of Pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed substantial antitumor activity against the MCF-7 human breast adenocarcinoma cell line (Abdellatif et al., 2014).
Antimicrobial Applications
Research has also been conducted on the antimicrobial properties of this compound and its derivatives. Synthesis of novel derivatives like Bis-α,β-Unsaturated Ketones, Nicotinonitrile, 1,2-Dihydropyridine-3-carbonitrile, Fused Thieno[2,3-b]pyridine, and Pyrazolo[3,4-b]pyridine showcased significant antimicrobial properties, hinting at their utility in developing new antimicrobial agents (Altalbawy, 2013).
Synthesis of Novel Heterocyclic Compounds
The compound has also been a precursor in synthesizing a variety of novel heterocyclic compounds. These derivatives have been synthesized for potential pharmacological activities, expanding the utility of the core compound in medicinal chemistry. For instance, efficient synthesis methods have been developed for novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles, with the expectation of investigating their pharmacological activities in future studies (El‐Dean et al., 2018). Similarly, the simple and efficient synthesis of Pyrazolo[1,5,a]Pyrimidines highlights the compound's versatility in creating diverse heterocyclic structures that may possess significant biological activities (Morabia & Naliapara, 2014).
Future Directions
properties
IUPAC Name |
6-methyl-N-(3-methylsulfanylphenyl)-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-9-8-19-13(15(21)16-9)7-12(18-19)14(20)17-10-4-3-5-11(6-10)22-2/h3-8H,1-2H3,(H,16,21)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQCXCROEBIAHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=CC(=CC=C3)SC)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.